Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
Overview
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a useful research compound. Its molecular formula is C16H24F3NO4 and its molecular weight is 351.36 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a complex organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl protecting group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₄F₃NO₄
- Molecular Weight : 351.36 g/mol
- Key Features :
- Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Tert-butoxycarbonyl group serves as a protecting group in synthesis.
The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl moiety is known to enhance binding affinity to proteins, making it useful in studies involving enzyme mechanisms and protein-ligand interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Protein Binding : Enhanced binding affinity due to the trifluoromethyl group can lead to altered protein functions.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules, showcasing versatility in forming diverse chemical structures.
- Biochemical Studies : The compound has been utilized in molecular docking studies, revealing its binding affinities with several enzymes, which could lead to the development of new therapeutic agents.
Case Studies
-
Molecular Docking Studies :
- A study conducted on enzyme interactions showed that E-diastereomers of similar compounds exhibited lower binding energies compared to Z-diastereomers on certain enzymes, indicating a structure-activity relationship that could be explored further for therapeutic applications.
-
Inhibition Profiles :
- Compounds structurally related to this compound have been tested for their inhibitory effects on histone deacetylases (HDACs). Results indicated varied potency across different isoforms, suggesting that modifications in structure can significantly impact biological activity.
Comparative Analysis
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₆H₂₄F₃NO₄ | Trifluoromethyl group | Enzyme inhibitor, protein binder |
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)pent-4-ynoate | C₁₇H₁₈F₃NO₄S | Tosyl group present | Different protective strategy, potential inhibitor |
Methyl 2-(trifluoromethyl)pent-4-ynoate | C₁₀H₉F₃O₂ | No amine functionality | More basic structure, limited biological activity |
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3NO4/c1-7-9-10-15(12(21)23-6,16(17,18)19)20(11-8-2)13(22)24-14(3,4)5/h7-8H,1-2,9-11H2,3-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNKCHANVZHQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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